1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a cyclohexane ring with a 1,2,4-oxadiazole moiety, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol typically involves multiple steps One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the attachment of the cyclohexane ring, which can be accomplished through various coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The 1,2,4-oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The cyclohexane ring provides structural rigidity, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
- 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
- 4,4-Dimethylcyclohexan-1-ol
- [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Comparison: 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol stands out due to its unique combination of structural features. The presence of both the 1,2,4-oxadiazole ring and the difluoroethyl group imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, bioavailability, and versatility in various applications .
Properties
Molecular Formula |
C13H20F2N2O2 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H20F2N2O2/c1-11(2)4-6-13(18,7-5-11)8-9-16-10(17-19-9)12(3,14)15/h18H,4-8H2,1-3H3 |
InChI Key |
NVPZRWZGEKQNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC2=NC(=NO2)C(C)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.